3-(Chloromethyl)benzofuran

Descripción general

Descripción

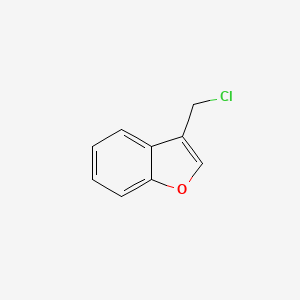

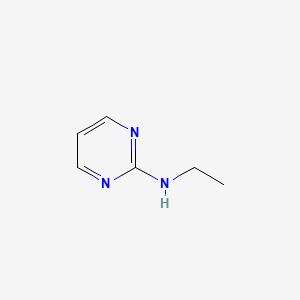

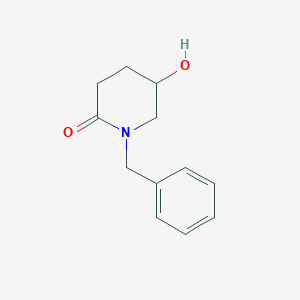

3-(Chloromethyl)benzofuran is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofurans can be prepared by various methods in the laboratory . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)benzofuran is a benzofuran ring with a chloromethyl group attached . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions . For example, a series of new potent antiviral benzofuran derivatives can be synthesized by naturally occurring furanone compounds .Aplicaciones Científicas De Investigación

Anticancer Research

3-(Chloromethyl)benzofuran: has shown promise in anticancer research due to its structural similarity to benzofuran compounds, which are known for their biological activities. Benzofuran scaffolds have been identified as having inhibitory potency against various human cancer cell lines . Researchers are exploring derivatives of 3-(Chloromethyl)benzofuran for their potential to act as anticancer agents.

Antibacterial Applications

The compound’s role in the synthesis of novel furan derivatives with antibacterial activity is significant . These derivatives are crucial in the fight against drug-resistant bacterial strains, offering new pathways for developing antimicrobial medications.

Material Science

In material science, 3-(Chloromethyl)benzofuran derivatives can be used as intermediates in the synthesis of complex organic compounds. Their reactivity due to the chloromethyl group makes them suitable for various chemical reactions essential in creating new materials .

Environmental Science

Benzofuran derivatives, including those related to 3-(Chloromethyl)benzofuran, are being studied for their antimicrobial properties, which could be beneficial in environmental applications such as water treatment and pollution control .

Analytical Chemistry

The structural features of benzofuran derivatives make them useful in analytical chemistry for fluorescent labeling of biomolecules, metal ion detection, and pH detection, which are critical in various research and diagnostic applications .

Biochemistry

In biochemistry, the benzofuran core, which is related to 3-(Chloromethyl)benzofuran, is a privileged structure due to its wide array of biological activities. It’s being explored for designing antimicrobial agents and understanding their mechanism of action against different clinically approved targets .

Mecanismo De Acción

Target of Action

3-(Chloromethyl)benzofuran, like other benzofuran derivatives, has been shown to have a wide range of biological activities . The primary targets of these compounds are often associated with their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For instance, some benzofuran derivatives have been developed and utilized as anticancer agents .

Mode of Action

Benzofuran derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For example, some benzofuran derivatives have been found to inhibit PDE4B, an enzyme involved in inflammatory responses .

Biochemical Pathways

Benzofuran derivatives can affect various biochemical pathways, leading to their downstream effects . For instance, some benzofuran derivatives have been shown to possess antioxidant activity, which involves the neutralization of reactive oxygen species . This can lead to a decrease in oxidative stress, which is associated with various diseases including cancer and neurodegenerative disorders .

Pharmacokinetics

The bioavailability of benzofuran derivatives can be improved through various synthetic modifications .

Result of Action

The result of the action of 3-(Chloromethyl)benzofuran would depend on its specific targets and mode of action. As mentioned, benzofuran derivatives have been associated with a wide range of biological activities . For instance, some benzofuran derivatives have shown antibacterial activities against E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa .

Safety and Hazards

Direcciones Futuras

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide potential applications as medicinal drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research in this area is promising.

Propiedades

IUPAC Name |

3-(chloromethyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKFWYXZNWRCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497452 | |

| Record name | 3-(Chloromethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)benzofuran | |

CAS RN |

67713-99-9 | |

| Record name | 3-(Chloromethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]ethoxy]acetyl fluoride](/img/structure/B1610511.png)